molecular formula C23H23Cl2N5OS B2629451 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-85-4

5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2629451
CAS No.: 887219-85-4
M. Wt: 488.43
InChI Key: ZAHRXTDZYAAQCG-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with chlorophenyl and piperazine groups. These structural features contribute to its potential biological and chemical activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is then formed by reacting the thiazole intermediate with hydrazine derivatives under reflux conditions.

    Substitution with Chlorophenyl and Piperazine Groups: The final step involves the introduction of the chlorophenyl and piperazine groups. This is typically done through nucleophilic substitution reactions, where the piperazine derivative is reacted with the chlorophenyl intermediate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the chlorophenyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl positions. Reagents such as sodium azide or thiols can be used for these transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Sodium azide, thiols, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dechlorinated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-4-ol

Uniqueness

Compared to similar compounds, 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its specific substitution pattern and the presence of both chlorophenyl and piperazine groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-8-3-4-9-18(17)25)29-12-10-28(11-13-29)16-7-5-6-15(24)14-16/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRXTDZYAAQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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